molecular formula C13H17N3 B2558098 Benzyl-(3-imidazol-1-yl-propyl)-amine CAS No. 112086-52-9

Benzyl-(3-imidazol-1-yl-propyl)-amine

Cat. No.: B2558098
CAS No.: 112086-52-9
M. Wt: 215.3
InChI Key: PUHMXLKXQDOCFC-UHFFFAOYSA-N
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Description

Benzyl-(3-imidazol-1-yl-propyl)-amine is a compound that features a benzyl group attached to a propyl chain, which is further linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of benzylamine with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the imidazole ring.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Benzyl-(3-imidazol-1-yl-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: The compound is investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

    Industry: It is used in the synthesis of advanced materials, such as functionalized silica gels, which have applications in chromatography and material science.

Comparison with Similar Compounds

    N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in optical materials.

    3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in chromatography and material science.

Uniqueness: Benzyl-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Biological Activity

Benzyl-(3-imidazol-1-yl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound consists of a benzyl group linked to a propyl chain, which is further connected to an imidazole ring. The imidazole moiety is known for its ability to interact with various biological targets, making this compound a candidate for therapeutic applications.

Biochemical Interactions:
The imidazole group can coordinate with metal ions and form hydrogen bonds with protein residues, influencing enzyme activity and receptor interactions. This property is crucial for its potential as an antimicrobial and anticancer agent.

Target Enzymes:
this compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially aiding in the treatment of depression and neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. The imidazole ring's ability to disrupt microbial cell membranes or interfere with metabolic processes contributes to this activity. For example, it has shown effectiveness against various bacterial strains, highlighting its potential as an antibiotic .

Anticancer Activity

Research indicates that the compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells or modulation of signaling pathways associated with cell proliferation. Studies have reported that similar compounds with imidazole rings have demonstrated cytotoxic effects on cancer cell lines.

Case Study 1: Inhibition of MAO-B

A study focused on the pharmacological screening of similar compounds revealed that modifications in the imidazole structure could lead to enhanced MAO-B inhibition. Compounds structurally related to this compound were found to exhibit IC50 values in the nanomolar range, indicating strong inhibitory effects against MAO-B .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a panel of bacterial pathogens. Results showed significant inhibition zones in agar diffusion assays, suggesting its potential utility as a broad-spectrum antimicrobial agent. The compound's mechanism likely involves interaction with bacterial enzymes critical for cell wall synthesis .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundBenzyl group + ImidazolePotential MAO-B inhibitorAntimicrobial, anticancer
5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-triazol-3(4H)-oneTriazole ring + ImidazoleEnhanced stabilityAntimicrobial
(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amineChlorinated benzene + ImidazoleIncreased lipophilicityAnticancer

Properties

IUPAC Name

N-benzyl-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHMXLKXQDOCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-(3-aminopropyl)imidazole (Aldrich, 37.1 g, 297 mmol), benzaldehyde (30 g, 283 mmol), 3 Å molecular sieves (50 g), sodium acetate (24.1 g, 283 mmol) and anhydrous methanol (700 mL) are stirred at room temperature under N2 overnight. The mixture is cooled to 0° C. and sodium borohydride (10.9 g, 288 mmol) is added portionwise over 1 hour. The mixture is stirred at room temperature for 3 hours. The mixture is filtered through celite, washed with methanol, and concentrated in vacuo to give a residue which is diluted with dichloromethane and washed with 10% aqueous sodium hydroxide. The organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the title compound as a pale yellow oil (56.3 g, MH+=216).
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